REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][C:3]=1[O:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH3:15].[Br:16]Br.O>ClCCCl>[Br:16][C:6]1[C:5]([CH3:8])=[CH:4][C:3]([O:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH3:15])=[C:2]([CH3:1])[CH:7]=1
|
Name
|
|
Quantity
|
129 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C=C(C=C1)C)OCCCCCC
|
Name
|
|
Quantity
|
625 g
|
Type
|
solvent
|
Smiles
|
ClCCCl
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
5C
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
500 g
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To the solution kept in an ice bath
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
WASH
|
Details
|
washed with 300 g of an aqueous solution of 5 wt % sodium hydrogen carbonate
|
Type
|
CONCENTRATION
|
Details
|
The organic layer was concentrated
|
Type
|
CUSTOM
|
Details
|
to remove the solvent
|
Type
|
CUSTOM
|
Details
|
leaving an oily matter
|
Type
|
DISTILLATION
|
Details
|
Vacuum distillation (boiling point 114-124° C./0.5 Torr) of the oily matter
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=C(C=C1C)OCCCCCC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 174 g | |
YIELD: CALCULATEDPERCENTYIELD | 97.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |